![molecular formula C21H18F3N3O3 B2709591 3-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034297-05-5](/img/structure/B2709591.png)
3-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-3-yl)quinazolin-4(3H)-one
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Description
3-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-3-yl)quinazolin-4(3H)-one, also known as TAPI-1, is a small molecule inhibitor that has been shown to have potential applications in scientific research. This compound has been found to inhibit the activity of several enzymes, including matrix metalloproteinases (MMPs) and ADAM (a disintegrin and metalloproteinase) proteins, which are involved in a variety of physiological and pathological processes.
Scientific Research Applications
Anti-tubercular Agents
Research indicates that derivatives of quinazolinone and similar structural families have shown significant anti-tubercular activity. For instance, substituted benzo[h]quinazolines and pyrazoles have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis, demonstrating potential as anti-tubercular agents. Such studies suggest that compounds like 3-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-3-yl)quinazolin-4(3H)-one could be explored for their efficacy in combating tuberculosis (Hardesh K. Maurya et al., 2013).
Insecticidal Efficacy
The synthesis and insecticidal efficacy of novel bis quinazolinone derivatives highlight the potential use of quinazolinone compounds in developing new insecticides. This suggests that exploring the insecticidal properties of 3-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-3-yl)quinazolin-4(3H)-one could yield valuable insights into its application in pest control (Manal M. El-Shahawi et al., 2016).
Antimicrobial Activity
The synthesis of new pyridine derivatives has been explored for their antimicrobial activity, indicating the relevance of quinazolinone structures in developing antimicrobial agents. Such research underlines the potential of compounds like 3-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-3-yl)quinazolin-4(3H)-one in the fight against microbial infections (N. Patel et al., 2011).
Anticancer Properties
Studies on quinazolinone derivatives have also uncovered their potential in anticancer therapy. For example, some quinazolinone compounds have been synthesized and tested for their ability to inhibit breast cancer cell growth and progression, indicating the potential therapeutic application of quinazolinone derivatives in cancer treatment (P. Rizza et al., 2016).
Antihypertensive Agents
The development of piperidine derivatives with a quinazoline ring system as potential antihypertensive agents demonstrates the versatility of quinazolinone-based structures in medicinal chemistry. This suggests a possible avenue for researching the antihypertensive properties of compounds like 3-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-3-yl)quinazolin-4(3H)-one (H. Takai et al., 1986).
properties
IUPAC Name |
3-[1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-3-yl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3/c1-30-19-17(23)14(9-15(22)18(19)24)20(28)26-8-4-5-12(10-26)27-11-25-16-7-3-2-6-13(16)21(27)29/h2-3,6-7,9,11-12H,4-5,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKRDTJKKSOUFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-3-yl)quinazolin-4(3H)-one |
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